molecular formula C10H12N2O3S B1399920 1-Acetyl-2,3-dihydro-1H-indole-6-sulfonic acid amide CAS No. 16664-98-5

1-Acetyl-2,3-dihydro-1H-indole-6-sulfonic acid amide

Cat. No.: B1399920
CAS No.: 16664-98-5
M. Wt: 240.28 g/mol
InChI Key: JSPGVNGLJKZACB-UHFFFAOYSA-N
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Description

1-Acetyl-2,3-dihydro-1H-indole-6-sulfonic acid amide is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The goal of ongoing research is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities . This will help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .

Biochemical Analysis

Biochemical Properties

1H-Indole-6-sulfonamide, 1-acetyl-2,3-dihydro- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

Cellular Effects

1H-Indole-6-sulfonamide, 1-acetyl-2,3-dihydro- affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic genes and inhibiting anti-apoptotic genes . Moreover, it can alter metabolic pathways, leading to reduced cell proliferation and increased cell death .

Molecular Mechanism

The molecular mechanism of 1H-Indole-6-sulfonamide, 1-acetyl-2,3-dihydro- involves its binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions contribute to its overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Indole-6-sulfonamide, 1-acetyl-2,3-dihydro- can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular processes, including altered gene expression and metabolic activity.

Preparation Methods

The synthesis of 1-Acetyl-2,3-dihydro-1H-indole-6-sulfonic acid amide typically involves the following steps:

Chemical Reactions Analysis

1-Acetyl-2,3-dihydro-1H-indole-6-sulfonic acid amide undergoes various chemical reactions, including:

Properties

IUPAC Name

1-acetyl-2,3-dihydroindole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-7(13)12-5-4-8-2-3-9(6-10(8)12)16(11,14)15/h2-3,6H,4-5H2,1H3,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPGVNGLJKZACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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